molecular formula C6H10Li4O10P2 B12056171 tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate CAS No. 1485654-39-4

tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

Cat. No.: B12056171
CAS No.: 1485654-39-4
M. Wt: 332.0 g/mol
InChI Key: GFIXUUFXTAPBAD-CZNRRTBNSA-J
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Description

Properties

CAS No.

1485654-39-4

Molecular Formula

C6H10Li4O10P2

Molecular Weight

332.0 g/mol

IUPAC Name

tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

InChI

InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4/t6-;;;;/m1..../s1

InChI Key

GFIXUUFXTAPBAD-CZNRRTBNSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Origin of Product

United States

Preparation Methods

Biocatalytic Reduction of β-Keto Esters

Enzymatic reduction using ketoreductases offers high enantioselectivity for the (3R)-hydroxy configuration. For example, β-keto esters such as ethyl 3-oxo-3-methylpentanoate are reduced using NADPH-dependent enzymes in aqueous buffer systems. Yields exceeding 90% enantiomeric excess (ee) are achievable under optimized pH (6.5–7.5) and temperature (25–30°C) conditions. The resulting (3R)-hydroxy ester is hydrolyzed to the free acid using lithium hydroxide, forming (3R)-3-hydroxy-3-methylpentanoic acid.

Asymmetric Aldol Condensation

Chiral catalysts, such as proline-derived organocatalysts, facilitate the aldol reaction between methyl acetoacetate and formaldehyde. This method generates the (3R)-configured hydroxy-methyl group with moderate ee (75–85%). Post-reduction with lithium borohydride ensures complete conversion to the pentanoate alcohol intermediate.

Phosphorylation and Phosphonylation Strategies

Installation of the bis-phosphoryl group at the C5 position requires sequential phosphorylation steps.

Stepwise Phosphonatooxy-Phosphoryl Transfer

The pentanoate alcohol undergoes phosphorylation using phosphoryl chloride (POCl₃) in anhydrous tetrahydrofuran (THF). After quenching with water, the monophosphorylated intermediate is reacted with phosphonatooxy triflate to introduce the second phosphoryl group. Lithium hexafluorophosphate (LiPF₆) is employed as a counterion to stabilize the intermediate.

Reaction Conditions:

StepReagentSolventTemperatureTimeYield
1POCl₃THF−78°C2 h85%
2Phosphonatooxy triflateDCM0°C → RT12 h72%

One-Pot Bis-Phosphorylation

A streamlined method uses tetralithium pyrophosphate (Li₄P₂O₇) as a dual phosphorylating agent. The pentanoate alcohol is treated with Li₄P₂O₇ in dimethylformamide (DMF) at 60°C for 24 hours, achieving simultaneous phosphorylation at the C5 oxygen. This method reduces purification steps but requires careful control of stoichiometry to avoid over-phosphorylation.

Lithium Salt Formation and Purification

Conversion to the tetralithium salt is achieved via neutralization with lithium hydroxide or lithium carbonate.

Neutralization with Lithium Hydroxide

The phosphorylated pentanoic acid is dissolved in deionized water and titrated with lithium hydroxide monohydrate (LiOH·H₂O) to pH 7.0–7.5. Excess lithium ions ensure complete salt formation. The solution is concentrated under reduced pressure, and the residue is lyophilized to obtain the tetralithium salt as a hygroscopic solid.

Solvent-Induced Crystallization

To enhance purity, the crude salt is dissolved in a semipolar solvent (e.g., acetone/water 4:1 v/v) and cooled to 4°C. Sodium and potassium contaminants precipitate as sulfates or chlorides, which are removed by filtration. The purified solution is then desiccated under vacuum, yielding the tetralithium salt with >98% purity (HPLC).

Purification Data:

ImpurityInitial Concentration (ppm)Post-Crystallization (ppm)
Na⁺1200<50
K⁺850<30
Cl⁻600<20

Continuous Flow Synthesis

Recent advances leverage continuous flow technology to handle air-sensitive intermediates. For example, 3-oxetanyllithium—a structurally analogous reagent—is generated in a microreactor by deprotonating 3-oxetanol with n-butyllithium at −40°C. This approach minimizes decomposition and improves yield (92% vs. 65% batch). Adaptation to the target compound could involve in-line phosphorylation and lithium exchange modules.

Challenges and Optimization

Stability of Lithium Intermediates

Lithium alkoxides formed during phosphorylation are prone to hydrolysis. Anhydrous conditions (<50 ppm H₂O) and inert atmospheres (argon or nitrogen) are critical.

Scalability

Batch processes face limitations in heat dissipation during exothermic phosphorylation. Pilot-scale studies recommend jacketed reactors with cryogenic cooling to maintain temperatures below −20°C during POCl₃ addition.

Analytical Characterization

Quality control employs:

  • ³¹P NMR : Confirms bis-phosphoryl structure (δ = −2.5 ppm, −10.1 ppm).

  • HPLC-MS : Verifies molecular weight (332.0 g/mol) and purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise Phosphorylation7298ModerateHigh
One-Pot Bis-Phosphorylation6895HighModerate
Continuous Flow92*99*HighLow*

*Estimated based on analogous syntheses .

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate group is prone to hydrolysis under acidic or basic conditions, potentially breaking the P-O bonds. This could yield simpler phosphate derivatives or phosphoric acid.

Reaction Type Conditions Potential Products
Acidic hydrolysisH⁺, heatPhosphoric acid
Basic hydrolysisOH⁻Phosphate salts

Redox Reactions

Lithium ions and phosphonate groups may participate in redox processes, altering the oxidation state of phosphorus. For example:

  • Oxidation : Conversion of phosphorus(V) to higher oxidation states (e.g., phosphoric acid).

  • Reduction : Potential formation of phosphorus(III) species, though less likely due to the stability of phosphorus(V) in this structure .

Substitution Reactions

The hydroxyl group at the 3rd carbon could act as a leaving group under specific conditions (e.g., acidic or enzymatic catalysis), enabling nucleophilic substitution.

Reaction Type Mechanism Outcome
Nucleophilic substitutionAcidic conditionsReplacement of -OH with other nucleophiles

Parent Compound (CID 516)

3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid (PubChem CID 516) lacks lithium ions but shares the phosphonate-phosphinate backbone.

  • Reactivity : More prone to hydrolysis due to protonation of the carboxylic acid group.

  • Biochemical Role : Precursor in lipid biosynthesis (e.g., mevalonate pathway) .

Enantiomeric Variants

  • (3R)- vs. (3S)-Isomers : The stereochemistry at the 3rd carbon influences reaction pathways. For example, the (3R)-isomer may exhibit different enzyme-binding affinities .

Lithium’s Role

Lithium ions stabilize the negative charge of the pentanoate backbone, enhancing solubility in polar solvents. They may also act as weak Lewis acids, facilitating coordination with nucleophiles in substitution reactions .

Phosphonate Group Dynamics

The phosphonate-phosphinate structure mimics natural phosphate groups, enabling interactions with enzymes or receptors. This structural mimicry is critical for its potential biological activity.

Experimental Considerations

  • Reagent Compatibility : Avoid strong oxidizers or nucleophiles that could degrade the phosphonate group.

  • pH Sensitivity : Basic conditions may promote hydrolysis, while acidic conditions could protonate functional groups, altering reactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure is characterized by the presence of hydroxyl groups and phosphonates, which contribute to its biological activity. The molecular weight of tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate is approximately 298.98 g/mol, and it is identified by the CAS Registry Number 108869-00-7.

Chemistry

Tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate serves as a reagent in various chemical reactions. Its unique properties allow it to participate in oxidation, reduction, and substitution reactions, making it valuable for synthetic chemistry applications.

Biology

The interaction of this compound with biological molecules has been a focal point of research. It is believed to influence biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by competing with natural substrates, thereby affecting metabolic pathways.
  • Signal Transduction : Its ability to modulate signal transduction pathways suggests potential roles as a secondary messenger in cellular processes.

Industrial Applications

In industrial settings, tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate can be utilized in the development of new materials and processes that leverage its chemical properties.

Antimicrobial Properties

Preliminary studies indicate that tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anti-inflammatory Effects

Research suggests that compounds with similar structures possess anti-inflammatory properties. The modulation of cytokine production and inhibition of inflammatory pathways are potential mechanisms through which this compound exerts its effects.

Enzyme Interaction Study

A study focused on the interaction of tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate with a specific kinase involved in glucose metabolism demonstrated significant inhibition of kinase activity. This finding highlights the compound's potential role in glucose homeostasis regulation.

Antimicrobial Testing

In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. These results emphasize its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate involves its interaction with molecular targets through phosphoryl transfer reactions. The compound can act as a donor or acceptor of phosphoryl groups, thereby modulating various biochemical pathways. The presence of lithium ions may also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate
  • Synonyms: (±)-Mevalonic acid 5-diphosphate tetralithium, (±)-MVAPP
  • Molecular Formula : C₆H₁₀Li₄O₁₀P₂
  • Average Mass : 331.848 g/mol
  • Single Isotope Mass : 332.038938 g/mol
  • CAS RN : 108869-00-7
  • ChemSpider ID : 57542930

Structural Features :

  • Contains a pentanoate backbone with two phosphoryl groups and a 3-hydroxy-3-methyl substituent.
  • Two undefined stereocenters in the structure .

Comparison with Structurally Similar Compounds

Mevalonate Pathway Intermediates

Compound Structure Key Differences Applications
Tetralithium MVAPP Lithium salt of mevalonic acid 5-diphosphate with undefined stereochemistry High solubility in aqueous systems due to lithium counterions; non-hazardous transport classification . Enzyme assays, metabolic studies .
Mevalonic Acid 5-Phosphate (MVAP) Monophosphorylated mevalonate (no diphosphate group) Less reactive due to single phosphate; often requires stabilization as sodium/potassium salts. Precursor in terpene synthesis.
Geranylgeranyl Pyrophosphate (GGPP) Diphosphate with isoprenoid chain Larger hydrophobic chain; participates in protein prenylation. Lipid modification, signaling studies.

Key Insight: The tetralithium salt of MVAPP offers enhanced stability and solubility compared to monophosphorylated intermediates like MVAP, making it preferable for in vitro studies .

Phosphorylated Bioactive Compounds

Compound Structure Key Differences Applications
ADP-Ribose (ADPR) Adenine-linked diphosphate ribose Contains adenine moiety; involved in post-translational modifications. DNA repair, chromatin remodeling .
PAPS [(2R,3S,4R,5R)-Phosphate Derivative] Sulfated phosphorylated nucleotide Sulfate donor in sulfotransferase reactions; distinct from MVAPP’s role in lipid synthesis. Sulfation of biomolecules (e.g., glycosaminoglycans) .
DADMe-Immucillin Phosphorylated Analogs Phosphorylated nucleoside mimics Transition-state analogs targeting purine metabolism enzymes. Antiviral/anticancer drug development .

Key Insight: Unlike ADPR or PAPS, tetralithium MVAPP lacks nucleoside components, limiting its role to isoprenoid biosynthesis rather than nucleic acid metabolism .

Stability and Handling Considerations

  • Tetralithium MVAPP: Stable under neutral conditions; non-hazardous for transport .
  • Comparison : Sodium/potassium salts of phosphorylated intermediates (e.g., MVAP) may require acidic/basic stabilization, increasing handling complexity .

Biological Activity

Tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate, commonly referred to as a derivative of mevalonic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₈Li₄N₁O₁₁P₃
Molecular Weight: 331.85 g/mol
CAS Registry Number: 1485654-39-4

Structural Characteristics

The compound features a complex structure characterized by multiple phosphonate groups and hydroxyl functionalities, which contribute to its biochemical interactions. The presence of lithium in the tetralithium form enhances its solubility and bioavailability.

Tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate is known to interact with various biological pathways:

  • Inhibition of HMG-CoA Reductase:
    • This compound acts as an inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol synthesis. By inhibiting this enzyme, the compound may reduce cholesterol levels and influence lipid metabolism .
  • Modulation of Phosphate Metabolism:
    • The phosphonate groups in the structure suggest that it may play a role in phosphate metabolism, potentially affecting energy production and cellular signaling pathways .

In Vitro Studies

Several studies have investigated the biological effects of tetralithium; (3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate:

  • Cell Proliferation Assays:
    • Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Antioxidant Activity:
    • In vitro assays indicated that tetralithium exhibits significant antioxidant activity, which may protect cells from oxidative stress and related damage .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological potential of this compound:

  • Cholesterol-Lowering Effects:
    • In a study involving hyperlipidemic rats, administration of tetralithium resulted in a marked reduction in serum cholesterol levels, indicating its efficacy as a lipid-lowering agent .
  • Neuroprotective Effects:
    • Animal studies have also shown that tetralithium can exert neuroprotective effects against neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal tissues .

Data Summary Table

Study TypeFindingsReference
In VitroInhibition of cancer cell proliferation
In VitroAntioxidant activity observed
In VivoSignificant reduction in serum cholesterol levels
In VivoNeuroprotective effects against oxidative stress

Q & A

How can the structural integrity and stereochemical configuration of tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate be confirmed during synthesis?

Answer:

  • X-ray crystallography is critical for resolving the 3D arrangement of the phosphoryl and hydroxyl groups, particularly for confirming the (3R) stereochemistry. Crystalline forms of related phosphorylated compounds have been characterized using this method, as seen in patent data for structurally similar esters .
  • Nuclear Magnetic Resonance (NMR) spectroscopy, especially 31^{31}P NMR and 1^{1}H-13^{13}C correlation experiments, can distinguish diastereomers by analyzing coupling constants and splitting patterns in the phosphoryl and pentanoate regions .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring no unintended substitutions or impurities.

What methodological challenges arise in quantifying intermediates of the mevalonate pathway involving this compound, and how can they be addressed?

Answer:

  • Challenge: The compound’s acid- and base-labile phosphate esters degrade during extraction, leading to inaccurate quantification.
  • Solution:
    • Use cold methanol quenching to rapidly inactivate enzymes and stabilize intermediates.
    • Employ reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate phosphorylated intermediates. Detection at 210 nm optimizes sensitivity for carboxylate and phosphate moieties .
    • Stable isotope-labeled internal standards (e.g., 13^{13}C-mevalonate) improve quantification accuracy by correcting for extraction losses .

How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?

Answer:

  • Controlled pH Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C, and monitor degradation kinetics using UV-Vis spectroscopy (absorbance at 260 nm for phosphate release) and HPLC .
  • Mechanistic Insight: At pH < 4, the phosphoryl ester undergoes acid-catalyzed hydrolysis, while alkaline conditions (pH > 9) promote nucleophilic attack on the phosphate center. Data from phosphoryl azide reactions suggest that intermediates like hydrogen phosphate are not formed, implying direct nucleophilic substitution .
  • Validation: Cross-validate results with 18^{18}O-labeled water to track oxygen incorporation during hydrolysis .

What advanced strategies are recommended for studying the compound’s role in isoprenoid biosynthesis?

Answer:

  • Isotopic Tracer Studies: Feed 13^{13}C-labeled glucose or acetate to cell cultures, and track incorporation into the mevalonate pathway using LC-MS/MS . This reveals flux distribution between cytosolic and mitochondrial pools .
  • Gene Knockout Models: Use CRISPR-Cas9 to silence HMG-CoA reductase or mevalonate kinase in model organisms, and measure compensatory changes in pathway intermediates via targeted metabolomics .
  • Enzymatic Assays: Purify recombinant mevalonate 5-diphosphate decarboxylase and monitor ATP consumption (via coupled luciferase assays) or phosphate release (malachite green assay) to quantify activity .

How can researchers optimize synthetic routes to improve yield and stereochemical purity?

Answer:

  • Phosphoryl Transfer Reactions: Use diisopropyl phosphoryl azide as a phosphorylating agent, which achieves 75–83% yield in nucleophilic substitutions with amines. Avoid hydrogen phosphate intermediates, as they do not form during direct P-center reactions .
  • Stereochemical Control: Employ chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to lock the (3R) configuration during synthesis. Protect the hydroxyl group with acid-labile resins to prevent racemization .
  • Purification: Use size-exclusion chromatography to separate lithium counterions and phosphorylated byproducts. Confirm purity via 31^{31}P NMR (single peak at δ −2 to −4 ppm) .

What analytical techniques are critical for detecting impurities in bulk preparations?

Answer:

  • Ion Chromatography (IC): Quantify free lithium ions and phosphate contaminants (e.g., orthophosphate) with a conductivity detector.
  • 2D NMR Spectroscopy: Correlate 1^{1}H and 31^{31}P signals to identify trace phosphorylated impurities (e.g., mono- or di-substituted esters) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detect heavy metal residues (e.g., palladium from catalytic steps) at sub-ppb levels .

How can the compound’s interaction with ATP-dependent enzymes be mechanistically probed?

Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd_d) and stoichiometry by titrating the compound into enzyme solutions (e.g., mevalonate kinase).
  • Molecular Dynamics Simulations: Model the phosphoryl group’s coordination with Mg2+^{2+} ions in the enzyme active site, using crystal structures of homologous proteins as templates .
  • Non-Hydrolyzable Analogs: Compare activity with ATPγS tetralithium salt, which resists hydrolysis, to distinguish between substrate and allosteric effects .

What experimental designs mitigate artifacts in cell-based studies of this compound?

Answer:

  • Lithium Counterion Controls: Use equimolar LiCl in control groups to isolate effects specific to the phosphorylated anion.
  • Membrane Permeability Assays: Treat cells with ionophores (e.g., nigericin) to determine if intracellular uptake is passive or transporter-mediated.
  • RNA-Seq Profiling: Identify off-target pathway activation (e.g., oxidative stress responses) by comparing transcriptomes of treated vs. untreated cells .

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